5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole

Description

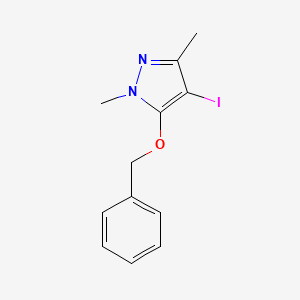

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is a pyrazole derivative featuring a benzyloxy group at position 5, an iodine atom at position 4, and methyl groups at positions 1 and 3 (Figure 1). Pyrazole-based compounds are renowned for their versatility in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C12H13IN2O |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

4-iodo-1,3-dimethyl-5-phenylmethoxypyrazole |

InChI |

InChI=1S/C12H13IN2O/c1-9-11(13)12(15(2)14-9)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

InChI Key |

ZBIPXGOKBPMSPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1I)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Iodination: The final step involves the iodination of the pyrazole ring at the 4-position using iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include substituted pyrazoles with various functional groups.

Oxidation and Reduction: Products include benzaldehyde and benzyl alcohol derivatives.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and iodo groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Halogen Substituents: The iodine atom at position 4 distinguishes this compound from analogs like 5-(benzyloxy)-4-bromo-1,3-dimethylpyrazole. Iodine’s larger atomic radius and polarizability may enhance halogen-bonding interactions in biological targets compared to bromine or chlorine.

- Benzyloxy vs. Hydroxy/Methoxy Groups : The benzyloxy group at position 5 introduces steric bulk and lipophilicity, contrasting with smaller oxygen-based substituents (e.g., hydroxy or methoxy). This bulk may hinder interactions with enzymes or receptors compared to less sterically demanding analogs, as seen in bipyrazole derivatives with aryl/heteroaryl groups .

Data Table: Key Comparisons with Structural Analogs

Biological Activity

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of the pyrazole family, which is known for various biological activities. The presence of iodine and benzyloxy groups enhances its reactivity and biological profile. The synthesis of this compound typically involves the iodination of 1,3-dimethylpyrazole followed by the introduction of the benzyloxy group.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cells. In particular, compounds similar to this compound have demonstrated submicromolar antiproliferative activity in various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 | <0.5 | Inhibition of mTORC1; increased autophagy |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Various | <0.2 | Autophagy modulation; mTORC1 disruption |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, a series of tetrasubstituted pyrazolines exhibited promising anti-inflammatory effects in carrageenan-induced paw edema models .

Table 2: Anti-inflammatory Activity of Related Pyrazoles

| Compound | Model | Dose (mg/kg) | Effect on Inflammation |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 10 | Significant reduction in paw swelling |

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-pyrazole | Rat model | 20 | Decreased IL-6 and TNF-alpha levels |

The biological activity of this compound can be attributed to several mechanisms:

- mTORC1 Inhibition : This compound may disrupt the mTOR signaling pathway, leading to altered autophagic flux and apoptosis in cancer cells.

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it reduces inflammation and associated pain.

- Receptor Interactions : Pyrazoles often interact with various receptors involved in inflammatory responses and cell growth.

Case Studies

A notable study evaluated the effects of a related pyrazole compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability and induction of apoptosis through mitochondrial pathways . Another study focused on its anti-inflammatory effects in vivo, demonstrating a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.